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Compound of Interest

Compound Name: 1,3-Dimethyl-2-nitrobenzene

Cat. No.: B148808 Get Quote

Introduction

Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic drug, is synthesized

through a multi-step process.[1][2] A common and well-documented synthetic route begins with

the reduction of 1,3-dimethyl-2-nitrobenzene (also known as 2,6-dimethylnitrobenzene) to

form the key intermediate 2,6-dimethylaniline.[1] This is followed by an acylation reaction with

chloroacetyl chloride to produce α-chloro-2,6-dimethylacetanilide.[3] The final step involves a

nucleophilic substitution reaction with diethylamine to yield the lidocaine free base.[3] These

application notes provide detailed protocols, quantitative data, and process workflows for the

synthesis of lidocaine, intended for researchers, scientists, and professionals in drug

development.

Overall Synthesis Pathway
The synthesis of lidocaine from 1,3-dimethyl-2-nitrobenzene is a three-step process.[1] The

initial step is the reduction of the nitro group, followed by the acylation of the resulting amine,

and finally, a nucleophilic substitution to form the final product.
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Step 1: Reduction

Step 2: Acylation

Step 3: Nucleophilic Substitution

1,3-Dimethyl-2-nitrobenzene

2,6-Dimethylaniline

  SnCl2·2H2O, HCl, Acetic Acid  

α-Chloro-2,6-dimethylacetanilide

  Chloroacetyl Chloride, Acetic Acid  

Lidocaine

  Diethylamine, Toluene  

Click to download full resolution via product page

Figure 1: Overall synthetic pathway for Lidocaine.

Step 1: Reduction of 1,3-Dimethyl-2-nitrobenzene to
2,6-Dimethylaniline
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This initial step involves the reduction of the nitro group on the aromatic ring to an amine using

stannous chloride (SnCl₂) in a strongly acidic environment.[1] The resulting product is an

ammonium salt, which is then treated with a strong base to liberate the free amine, 2,6-

dimethylaniline.[1][4]

Experimental Protocol
Preparation of Solutions:

Solution A: Dissolve 0.033 moles (5 g) of 1,3-dimethyl-2-nitrobenzene in 50 mL of glacial

acetic acid in a 250 mL Erlenmeyer flask.[4]

Solution B: In a separate flask, dissolve 0.10 moles (22.6 g) of stannous chloride dihydrate

(SnCl₂·2H₂O) in 40 mL of concentrated hydrochloric acid. Gentle warming may be required

to fully dissolve the salt.[4]

Reaction:

Add Solution B to Solution A in one portion and swirl to mix.[2]

Let the mixture stand for 15 minutes.[2][4]

Cool the mixture in an ice bath to precipitate the crystalline ammonium salt.[4]

Collect the salt by vacuum filtration using a Büchner funnel.[4]

Liberation of Free Amine:

Transfer the collected solid to a flask and add 25 mL of water.[4]

Make the solution strongly basic by cautiously adding 40-50 mL of 8M potassium

hydroxide (KOH).[4] Ensure the mixture is well-cooled in an ice bath during this process.

Extraction and Isolation:

Cool the basic mixture to room temperature.[4]

Extract the product with two portions of diethyl ether (25 mL, then 10 mL).[4]
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Combine the ether extracts and wash them twice with 10 mL of water.[4]

Dry the ether layer over anhydrous potassium carbonate (K₂CO₃).[4]

Filter the dried solution into a pre-weighed round-bottom flask and remove the diethyl

ether by distillation.[4]

The remaining oil is 2,6-dimethylaniline. Weigh the flask to determine the mass of the

product and calculate the percent yield.[2]

Quantitative Data

Reagent
Molecular
Weight ( g/mol
)

Moles (mol) Mass (g) Volume (mL)

1,3-Dimethyl-2-

nitrobenzene
151.16 0.033 5.0 ~4.5

Stannous

Chloride

Dihydrate

225.63 0.10 22.6 -

Glacial Acetic

Acid
60.05 - - 50

Concentrated

Hydrochloric Acid
36.46 - - 40

Potassium

Hydroxide (8M)
56.11 - - 40-50

Diethyl Ether 74.12 - - 35
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Start: Prepare Reagent Solutions

Mix Nitrobenzene and SnCl2 Solutions

Let Stand for 15 Minutes

Cool in Ice Bath & Vacuum Filter Salt

Transfer Solid to Flask, Add H2O,
Make Strongly Basic with KOH

Extract with Diethyl Ether

Wash Combined Ether Extracts with Water

Dry Ether Layer over K2CO3

Filter and Evaporate Ether

Product: 2,6-Dimethylaniline

Click to download full resolution via product page

Figure 2: Workflow for the reduction of 1,3-dimethyl-2-nitrobenzene.
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Step 2: Acylation of 2,6-Dimethylaniline
The synthesized 2,6-dimethylaniline is then acylated using chloroacetyl chloride. The amine

acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form an

amide, α-chloro-2,6-dimethylacetanilide.[5][6] Sodium acetate is added to neutralize the HCl

byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[1]

Experimental Protocol
Reaction Setup:

Dissolve the 2,6-dimethylaniline obtained from Step 1 in 15-25 mL of glacial acetic acid in

a 125 mL Erlenmeyer flask.[4][5]

Slowly add chloroacetyl chloride (1.1 equivalents based on the moles of the aniline).[1] For

example, if starting with 3.0 mL of aniline, use approximately 2.0 mL (3.7 g) of chloroacetyl

chloride.[4][5]

Reaction:

Warm the solution to 40-50°C on a steam bath for ten minutes to ensure the reaction goes

to completion.[1][4]

Product Isolation:

Prepare a solution of sodium acetate trihydrate (e.g., 5 g in 100 mL of water) and add it to

the reaction mixture.[4]

Cool the mixture in an ice bath to induce crystallization of the product.[4]

Collect the white precipitate of α-chloro-2,6-dimethylacetanilide by vacuum filtration.[4]

Wash the filter cake thoroughly with cold water to remove any residual acetic acid.[1]

Allow the product to air-dry completely on a watch glass.[4]

Weigh the dried product, calculate the percent yield, and determine its melting point.[7]
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Quantitative Data

Reagent
Molecular
Weight ( g/mol
)

Moles (mol) Mass (g) Volume (mL)

2,6-

Dimethylaniline
121.18 ~0.025 ~3.0 3.0

Chloroacetyl

Chloride
112.94 ~0.033 ~3.7 2.0-2.6

Glacial Acetic

Acid
60.05 - - 15-25

Sodium Acetate

Trihydrate
136.08 ~0.037 5.0 -

Water 18.02 - - 100

Note: Quantities are based on starting with ~3.0 g of 2,6-dimethylaniline.
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Start: Dissolve 2,6-Dimethylaniline
in Acetic Acid

Add Chloroacetyl Chloride

Warm Solution to 40-50°C for 10 min

Add Sodium Acetate Solution

Cool in Ice Bath & Vacuum Filter

Wash with Cold Water & Air Dry

Product: α-Chloro-2,6-dimethylacetanilide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Combine Acetanilide,
Toluene, and Diethylamine

Reflux for 90 Minutes

Cool and Filter off Solid Byproduct

Extract Filtrate with 3M HCl

Combine Aqueous Layers,
Make Strongly Basic with KOH

Cool in Ice Bath to Crystallize

Vacuum Filter and Wash with Cold Water

Recrystallize from Hexanes/Pentane

Product: Pure Lidocaine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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